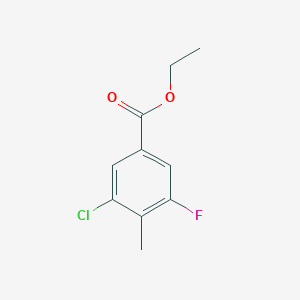

Ethyl 3-chloro-5-fluoro-4-methylbenzoate

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

ethyl 3-chloro-5-fluoro-4-methylbenzoate |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 |

InChI Key |

UYPBKEISXWXZRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)C)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 1805457-70-8)

Structural Differences :

- Substituents: Chlorine (2-position), fluorine (5-position), and trifluoromethyl (3-position).

- Molecular Formula: C₁₀H₇ClF₄O₂.

- Key Distinction : The trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability compared to the methyl group in the target compound. This substitution is advantageous in pharmaceutical design for improving bioavailability .

Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate (CAS 1160574-62-8)

Structural Differences :

- Substituents: Bromine (3-position), chlorine (4-position), fluorine (5-position).

- Molecular Formula: C₈H₅BrClFO₂.

- The methyl ester (vs. ethyl) reduces molecular weight (267.48 g/mol) and may influence solubility .

Ethyl 3-Chloro-5-Fluorobenzoylformate (CAS 845790-57-0)

Structural Differences :

- Functional Group: Benzoylformate (α-keto ester) replaces the methylbenzoate group.

- Molecular Formula: C₁₀H₇ClFO₃.

- Key Distinction : The α-keto ester moiety introduces electrophilic reactivity, making it suitable for nucleophilic addition reactions. This contrasts with the simpler ester functionality of the target compound .

Ethyl 4-(5-(3,5-Dichlorophenyl)-5-(Trifluoromethyl)-4,5-Dihydroisoxazol-3-yl)-2-Methylbenzoate (CAS 864725-61-1)

Structural Differences :

- Complex Substituents: Includes a dihydroisoxazole ring fused with dichlorophenyl and trifluoromethyl groups.

- Molecular Formula: Not explicitly provided but significantly larger than the target compound.

- Key Distinction : The fused isoxazole ring introduces rigidity and hydrogen-bonding capacity, which are critical for target-specific interactions in agrochemicals or pharmaceuticals .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Ethyl 3-chloro-5-fluoro-4-methylbenzoate | C₁₁H₁₀ClFO₂* | Cl (3), F (5), CH₃ (4) | ~216.65† | Synthesis intermediate |

| Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | C₁₀H₇ClF₄O₂ | Cl (2), F (5), CF₃ (3) | 258.61 | Drug development |

| Methyl 3-bromo-4-chloro-5-fluorobenzoate | C₈H₅BrClFO₂ | Br (3), Cl (4), F (5) | 267.48 | Catalysis, bioactive synthesis |

| Ethyl 3-chloro-5-fluorobenzoylformate | C₁₀H₇ClFO₃ | Cl (3), F (5), α-keto ester | 228.61 | Asymmetric catalysis |

*Estimated based on substituent contributions. †Calculated using standard atomic weights.

Research Findings and Trends

- Halogen Effects : Chlorine and fluorine are preferred for tuning electronic properties, while bromine/trifluoromethyl groups enhance steric and lipophilic characteristics .

- Ester Flexibility : Ethyl esters generally offer better solubility in organic solvents than methyl esters, critical for reaction optimization .

- Bioactivity : Polyhalogenated benzoates (e.g., CAS 864725-61-1) are frequently associated with antifungal or herbicidal activity, though direct evidence for the target compound is lacking .

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-5-fluoro-4-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step halogenation and esterification. For example, chlorination of intermediates like o-chlorobenzaldehyde derivatives under alkaline conditions (e.g., using hydroxylamine hydrochloride) followed by cyclization with ethyl acetoacetate can yield the target compound . Reaction conditions such as temperature (60–80°C), choice of catalysts (e.g., AlCl₃ for Friedel-Crafts reactions), and stoichiometric ratios of reagents (e.g., chlorine gas for chlorination) critically affect yield. Purification via recrystallization (e.g., ethanol as solvent) or column chromatography is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and ester functionality. For instance, the methyl group at position 4 appears as a singlet (~2.5 ppm in ¹H NMR), while fluorine and chlorine substituents induce distinct splitting patterns. Infrared (IR) spectroscopy identifies the ester carbonyl stretch (~1720 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula. Elemental analysis further confirms purity .

Q. How can regioselectivity challenges during halogenation be addressed in the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For example, meta-fluorination can be achieved using fluorine gas or Selectfluor® in polar aprotic solvents (e.g., DMF), while chlorination at position 3 may require Lewis acids (e.g., FeCl₃) to stabilize transition states. Computational tools (e.g., DFT calculations) predict electron density distribution to guide reagent selection .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess the electron-withdrawing effects of chloro and fluoro substituents on the aromatic ring, which activate specific positions for nucleophilic attack. For instance, the LUMO (Lowest Unoccupied Molecular Orbital) map identifies electrophilic centers, while Fukui indices quantify site-specific reactivity. Solvent effects (e.g., ethyl lactate’s polarity ) can be modeled using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields when synthesizing this compound?

- Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., residual moisture in chlorinating agents) or inconsistent reaction conditions. Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design evaluates interactions between reaction time (6–12 h), temperature (60–80°C), and solvent polarity. High-Throughput Screening (HTS) accelerates optimization of fluorination steps .

Q. What are the challenges in crystallizing this compound, and how can polymorphism be controlled?

- Methodological Answer : Polymorphism arises due to flexible ester groups and halogen interactions. Single-crystal X-ray diffraction (as in ) reveals packing motifs influenced by hydrogen bonding (e.g., C=O⋯H-C). Solvent-antisolvent crystallization (e.g., ethanol/water) with controlled cooling rates (1–2°C/min) minimizes amorphous phases. Differential Scanning Calorimetry (DSC) monitors phase transitions to identify stable polymorphs .

Q. How does solvent choice impact the stability and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition metals (e.g., Pd catalysts) in Suzuki-Miyaura couplings by coordinating to metal centers. Conversely, protic solvents (e.g., ethanol) may deactivate catalysts via ligand displacement. Accelerated Stability Testing (AST) under varying solvent conditions (40–60°C, 1–7 days) assesses decomposition pathways, with HPLC monitoring degradation products .

Data Analysis and Mechanistic Studies

Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled when characterizing derivatives of this compound?

- Methodological Answer : Contradictions may stem from solvent-induced shifts or dynamic effects (e.g., rotamers). Variable Temperature NMR (VT-NMR) identifies conformational equilibria, while 2D techniques (HSQC, HMBC) resolve overlapping signals. Quantum mechanical calculations (e.g., GIAO method) simulate NMR spectra for comparison with experimental data .

Q. What mechanistic insights explain the compound’s potential as a pharmacophore in drug design?

- Methodological Answer : The chloro and fluoro groups enhance lipophilicity and metabolic stability, while the ester moiety serves as a prodrug linker. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., kinases), validated by in vitro IC₅₀ assays. Structure-Activity Relationship (SAR) studies modify substituents to optimize potency and selectivity .

Q. How do steric and electronic effects influence the compound’s reactivity in photo-induced reactions?

- Methodological Answer :

Time-Dependent DFT (TD-DFT) models excited-state behavior, showing that the electron-withdrawing fluoro group reduces π→π* transition energy, enhancing photoreactivity. Laser Flash Photolysis quantifies triplet-state lifetimes, while Electron Paramagnetic Resonance (EPR) detects radical intermediates. Solvent polarity adjustments (e.g., acetonitrile vs. toluene) modulate reaction quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.